N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide
Overview
Description
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide typically involves the reaction of 4-(hydroxymethyl)benzylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the methanesulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenylmethanesulfonamide.
Reduction: Formation of 4-(aminomethyl)phenylmethanesulfonamide.
Substitution: Formation of various substituted methanesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxyphenyl)methanesulfonamide
- N-(4-Methylphenyl)methanesulfonamide
- N-(4-Chlorophenyl)methanesulfonamide
Uniqueness
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group allows for additional functionalization and enhances the compound’s reactivity in various chemical reactions .
Biological Activity
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. The compound's structure includes a hydroxymethyl phenyl group and a methanesulfonamide moiety, contributing to its unique properties and potential therapeutic applications.
- Chemical Formula : C₉H₁₃N₁O₃S
- Molecular Weight : 215.27 g/mol
Biological Activity
The biological activity of this compound has been investigated across various domains, including antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes related to cell proliferation, which is crucial for its anticancer effects.
Antimicrobial Properties
Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various bacterial strains, demonstrating potential as an antibiotic agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit cancer cell lines by affecting pathways involved in cell growth and survival. The compound's ability to interact with specific enzymes may lead to reduced tumor cell proliferation .
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair, contributing to its anticancer properties.
- Binding Affinity : Studies suggest that the hydroxymethyl group enhances hydrogen bonding capabilities, potentially increasing the compound's binding affinity to target proteins.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
- Anticancer Studies : In a controlled experiment involving human cancer cell lines, this compound was found to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- In Silico Studies : Computational modeling has predicted favorable pharmacokinetic properties for the compound, suggesting good bioavailability and potential for further development as a therapeutic agent.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamide | C₁₄H₁₅N₁O₃S | Contains an additional methyl group, enhancing lipophilicity. |
Sulfanilamide | C₆H₈N₂O₂S | A simpler structure lacking the hydroxymethyl group; widely studied for antibacterial properties. |
N-{[4-(Aminophenyl]methyl}methanesulfonamide | C₉H₁₃N₃O₂S | Features an amino group instead of hydroxymethyl, affecting biological activity. |
This table illustrates the diversity within the sulfonamide class while emphasizing how the unique hydroxymethyl substitution in this compound may contribute to its distinct biological profile.
Properties
IUPAC Name |
N-[[4-(hydroxymethyl)phenyl]methyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHRCIULQHVNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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